1-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5/c1-26-9-8-22-19(24)14-23(20(22)25)16-4-6-21(7-5-16)13-15-10-17(27-2)12-18(11-15)28-3/h10-12,16H,4-9,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPIEFIISOTFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)CC3=CC(=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione , often referred to as a derivative of imidazolidine, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 344.44 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It exhibits properties that may influence:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have shown inhibitory effects on DPP-IV, an enzyme linked to glucose metabolism and diabetes management .
- Adrenergic Receptor Modulation : Research indicates that related piperidine derivatives can selectively bind to alpha and beta adrenergic receptors, suggesting potential applications in cardiovascular therapies .
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazolidine derivatives. For instance, derivatives similar to the compound have demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (a breast cancer cell line).
| Compound | Concentration (μM) | Inhibition Rate (%) |
|---|---|---|
| Compound A | 100 | 64.52 |
| Compound B | 100 | 36.87 |
| Compound C | 100 | 41.30 |
These results indicate that certain modifications in the structure can enhance the compound's effectiveness in inhibiting cancer cell proliferation and migration .
Cardiovascular Effects
In vivo studies on related compounds have shown that imidazolidine derivatives can induce hypotension and bradycardia through peripheral resistance reduction. This effect is believed to involve endothelial muscarinic receptor activation and subsequent nitric oxide (NO) release .
Case Studies
- Study on DPP-IV Inhibition : A study involving a series of piperidine derivatives indicated that compounds with a similar backbone exhibited significant DPP-IV inhibition, which could be beneficial for managing type II diabetes mellitus .
- Antinociceptive Effects : Another research effort demonstrated that certain imidazolidine derivatives showed peripheral antinociceptive effects, suggesting potential use in pain management therapies .
Scientific Research Applications
Biological Activities
Research indicates that compounds related to 1-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione exhibit a range of biological activities:
- Anticancer Properties : Studies have shown that imidazolidine derivatives can act as potent anticancer agents. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant inhibitory activity .
- Neuropharmacological Effects : The piperidine moiety is known for its interactions with neurotransmitter systems. Compounds like this one may influence dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders such as depression and anxiety .
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi, indicating their potential as antimicrobial agents . The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
Case Study 1: Anticancer Activity
A recent study synthesized a series of imidazolidine derivatives and tested their anticancer efficacy on human cancer cell lines. Results indicated that specific substitutions on the imidazolidine ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Neuropharmacological Evaluation
Another investigation focused on the neuropharmacological properties of piperidine derivatives. The study found that certain compounds exhibited high affinity for dopamine transporters, suggesting their potential use in treating conditions like schizophrenia and ADHD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
